molecular formula C16H9BrN2OS B382272 (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile CAS No. 304897-04-9

(Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile

Cat. No.: B382272
CAS No.: 304897-04-9
M. Wt: 357.2g/mol
InChI Key: GPSAXSOJTRSWEF-QINSGFPZSA-N
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Description

(Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile is an organic compound that features a benzo[d]thiazole moiety, a bromophenyl group, and a hydroxyacrylonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Formation of the hydroxyacrylonitrile moiety: This can be synthesized by the reaction of an appropriate aldehyde with malononitrile in the presence of a base, followed by hydrolysis to introduce the hydroxyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound may be explored for therapeutic applications. For example, its potential as an anticancer agent or as a modulator of specific biological pathways could be of interest.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or advanced coatings. Its chemical properties may also make it suitable for use in electronic or photonic devices.

Mechanism of Action

The mechanism of action of (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile would depend on its specific application. For example, if used as an antimicrobial agent, it may target bacterial cell walls or specific enzymes. In the context of anticancer research, it may interact with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(benzo[d]thiazol-2-yl)-3-phenyl-3-hydroxyacrylonitrile: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)-3-hydroxyacrylonitrile: Contains a chlorine substituent instead of bromine, which may result in different chemical and biological properties.

    (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-methylphenyl)-3-hydroxyacrylonitrile: Contains a methyl group, which may influence its steric and electronic properties.

Uniqueness

The presence of the bromophenyl group in (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile imparts unique reactivity and potential biological activity compared to its analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct interactions in chemical reactions and biological systems.

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2OS/c17-11-7-5-10(6-8-11)15(20)12(9-18)16-19-13-3-1-2-4-14(13)21-16/h1-8,20H/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSAXSOJTRSWEF-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(C=C3)Br)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC=C(C=C3)Br)\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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